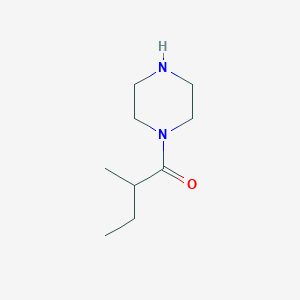

2-Methyl-1-(piperazin-1-yl)butan-1-one

Übersicht

Beschreibung

“2-Methyl-1-(piperazin-1-yl)butan-1-one” is a synthetic opioid typically classed as a 1-cinnamylpiperazine . It first emerged in 2019 and is most likely to be traded in the form of a racemate and in the (E)-form .

Synthesis Analysis

The synthesis of “this compound” derivatives involves a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H18N2O . It contains total 35 bond(s); 14 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic) and 2 secondary amine(s) (aliphatic) .

Wissenschaftliche Forschungsanwendungen

Antidepressant and Antianxiety Properties

2-Methyl-1-(piperazin-1-yl)butan-1-one derivatives have shown potential in pharmacology, particularly in mental health treatment. For example, certain derivatives have demonstrated significant antidepressant activities through behavioral tests in mice, alongside notable antianxiety effects (Kumar et al., 2017).

Anti-Malarial Applications

This compound's derivatives also play a role in anti-malarial research. Structural studies of active derivatives have highlighted the significance of specific molecular features in enhancing anti-malarial activity (Cunico et al., 2009).

Antifungal Capabilities

The antifungal properties of certain derivatives of this compound are another area of significant interest. These derivatives have shown efficacy against various fungal cultures, including strains of Candida and Aspergillus (Upadhayaya et al., 2004).

Photo-Induced Electron Transfer

In the field of chemistry, derivatives of this compound have been explored for their luminescent properties and their role in photo-induced electron transfer. These studies contribute to our understanding of fluorescence and charge separation in molecular systems (Gan et al., 2003).

Potential as Pain Reliever

Synthesized derivatives of this compound, like HYP-10, have shown promise as pain relievers in neuropathic pain models in rats (Noh et al., 2011).

Anti-Tubercular Activity

Derivatives have also been evaluated for their potential in treating tuberculosis. Certain derivatives demonstrated moderate to very good anti-tubercular activity against various strains of Mycobacterium tuberculosis (Naidu et al., 2016).

Binding Characteristics with Bovine Serum Albumin

Investigations into the binding dynamics of certain derivatives with bovine serum albumin have provided insights into their pharmacokinetic mechanisms. This research is crucial for understanding the drug's distribution and metabolism in the body (Karthikeyan et al., 2015).

Analgesic and Antiinflammatory Activities

Research has also delved into the analgesic and antiinflammatory properties of certain derivatives, highlighting their higher effectiveness compared to traditional drugs like aspirin and indomethacin (Palaska et al., 1993).

Wirkmechanismus

Target of Action

2-Methyl-1-(piperazin-1-yl)butan-1-one, commonly known as 2-methyl AP-237, is an opioid analgesic . Its primary targets are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to them and activating them . This activation results in a decrease in the perception of pain, providing an analgesic effect .

Biochemical Pathways

As an opioid, it is likely to affect the pain signaling pathways in the central nervous system . The downstream effects of this interaction could include a decrease in the release of neurotransmitters involved in pain perception .

Pharmacokinetics

As an opioid, it is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized in the liver, and excreted through the kidneys . These properties can impact the bioavailability of the compound, affecting its efficacy and duration of action .

Result of Action

The molecular and cellular effects of 2-methyl AP-237’s action include the activation of opioid receptors and the subsequent decrease in pain perception . In animals, it produces acute toxic effects typical of opioids, including respiratory depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl AP-237. For example, factors such as pH levels, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Biochemische Analyse

Biochemical Properties

These are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Cellular Effects

It is known that this compound is an opioid analgesic with a rapid onset of action and a potency and analgesic effects similar to those of fentanyl . In animals, it produces acute toxic effects typical of opioids, including respiratory depression .

Molecular Mechanism

It is known that this compound exerts its effects through opioid receptors, similar to other opioid analgesics .

Dosage Effects in Animal Models

In animal models predictive of abuse potential, 2-Methyl-1-(piperazin-1-yl)butan-1-one was shown to produce opioid-like effects with a potency between those of morphine and fentanyl . These effects were blocked by the opioid antagonist, naltrexone .

Eigenschaften

IUPAC Name |

2-methyl-1-piperazin-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-8(2)9(12)11-6-4-10-5-7-11/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBUKBHFURYFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

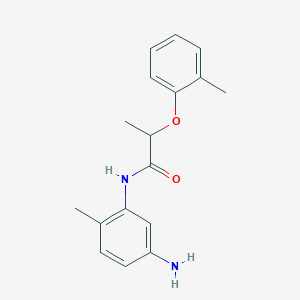

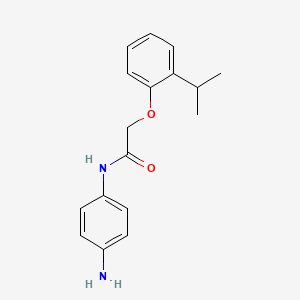

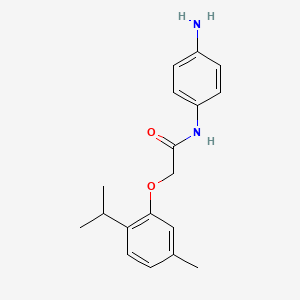

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3174768.png)